molecular formula C12H14NO+ B14312231 Isoquinolinium, 2-(3-hydroxypropyl)- CAS No. 114077-16-6

Isoquinolinium, 2-(3-hydroxypropyl)-

Cat. No.: B14312231
CAS No.: 114077-16-6
M. Wt: 188.25 g/mol
InChI Key: HFKVAWVCLPSORH-UHFFFAOYSA-N
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Description

Isoquinolinium, 2-(3-hydroxypropyl)- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .

Chemical Reactions Analysis

Scientific Research Applications

Isoquinolinium, 2-(3-hydroxypropyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinolinium derivatives are explored for their potential use in drug development, particularly for their neuroprotective and anti-inflammatory effects.

    Industry: The compound is used in the synthesis of dyes and pigments due to its aromatic structure

Mechanism of Action

The mechanism of action of Isoquinolinium, 2-(3-hydroxypropyl)- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Isoquinolinium, 2-(3-hydroxypropyl)- can be compared with other isoquinoline derivatives, such as:

Isoquinolinium, 2-(3-hydroxypropyl)- is unique due to its hydroxyl group, which allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

114077-16-6

Molecular Formula

C12H14NO+

Molecular Weight

188.25 g/mol

IUPAC Name

3-isoquinolin-2-ium-2-ylpropan-1-ol

InChI

InChI=1S/C12H14NO/c14-9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-6,8,10,14H,3,7,9H2/q+1

InChI Key

HFKVAWVCLPSORH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CCCO

Origin of Product

United States

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